[(Dodec-5-en-5-yl)selanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Dodec-5-en-5-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and a dodecenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Dodec-5-en-5-yl)selanyl]benzene typically involves the reaction of dodecenyl halides with selenophenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the selenium atom replaces the halide group on the dodecenyl chain. The reaction conditions often include:
Solvent: Anhydrous ethanol or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
[(Dodec-5-en-5-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction of the selenium atom can yield selenides.
Substitution: The dodecenyl group can undergo substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogens (e.g., bromine) or borane reagents
Major Products
Oxidation: Selenoxides and selenones
Reduction: Selenides
Substitution: Halogenated or hydroborated dodecenyl derivatives
Wissenschaftliche Forschungsanwendungen
[(Dodec-5-en-5-yl)selanyl]benzene has several applications in scientific research:
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.
Wirkmechanismus
The mechanism of action of [(Dodec-5-en-5-yl)selanyl]benzene involves its ability to participate in redox reactions. The selenium atom can undergo reversible oxidation and reduction, making it a valuable component in redox-active systems. The molecular targets and pathways involved include:
Redox Enzymes: Interaction with enzymes that regulate oxidative stress.
Cell Signaling Pathways: Modulation of signaling pathways related to cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
[(Dodec-5-en-5-yl)selanyl]benzene can be compared with other organoselenium compounds, such as:
Selenophenol: A simpler organoselenium compound with a phenyl group bonded to selenium.
Diphenyl diselenide: A compound with two phenyl groups bonded to selenium atoms.
Uniqueness
This compound is unique due to its dodecenyl group, which imparts specific chemical properties and reactivity. This makes it a versatile reagent in organic synthesis and a valuable compound for studying selenium chemistry.
Eigenschaften
CAS-Nummer |
525569-49-7 |
---|---|
Molekularformel |
C18H28Se |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
dodec-5-en-5-ylselanylbenzene |
InChI |
InChI=1S/C18H28Se/c1-3-5-7-8-10-14-17(13-6-4-2)19-18-15-11-9-12-16-18/h9,11-12,14-16H,3-8,10,13H2,1-2H3 |
InChI-Schlüssel |
BFEXPPGHGJKGHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=C(CCCC)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.